Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Lipophilicity LogP Drug design

Select this exact compound for its uniquely high lipophilicity (ACD/LogP 6.10) and 6 rotatable bonds – ideal for logD-dependent cellular uptake, BBB permeability models, and conformer-generation benchmarking. The 2,6-dimethylphenyl substitution confers higher target engagement than unsubstituted or mono-substituted variants, directly supporting steroid sulfatase inhibitor SAR. Avoid systematic error in dose-response studies: the 14 Da mass difference vs. the methyl ester analog prevents 3.7% molar concentration inaccuracies. Order the authentic ethyl ester for reproducible IC50 determination.

Molecular Formula C19H19NO4S2
Molecular Weight 389.48
CAS No. 932304-16-0
Cat. No. B2504560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
CAS932304-16-0
Molecular FormulaC19H19NO4S2
Molecular Weight389.48
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=CC=C3C)C
InChIInChI=1S/C19H19NO4S2/c1-4-24-19(21)17-18(14-10-5-6-11-15(14)25-17)26(22,23)20-16-12(2)8-7-9-13(16)3/h5-11,20H,4H2,1-3H3
InChIKeyVCNKKPQWHQFBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate – Core Structural & Physicochemical Identity


Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932304-16-0) is a synthetic benzothiophene derivative bearing a 2,6-dimethylphenyl sulfamoyl substituent at the 3‑position and an ethyl ester at the 2‑position. Its molecular formula is C19H19NO4S2, with a monoisotopic mass of 389.08 Da and a high predicted lipophilicity (ACD/LogP ≈ 6.10; XLogP3‑AA ≈ 5.05), indicating limited aqueous solubility and strong membrane‑partitioning potential . Structurally, it belongs to a pharmacologically relevant class of sulfamoyl‑benzothiophene carboxylates, several congeners of which have been patented as steroid sulfatase inhibitors [1].

Why Close Analogs of Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate Cannot Be Assumed Interchangeable


Within the 3‑sulfamoyl‑1‑benzothiophene‑2‑carboxylate series, even modest structural variations—such as replacing the 2,6‑dimethylphenyl group with a 3‑ethylphenyl group or swapping the ethyl ester for a methyl ester—produce measurable shifts in lipophilicity, molecular weight, and hydrogen‑bonding capacity [1]. Because these physicochemical properties directly govern solubility, permeability, and target‑binding behaviour, the pharmacological and experimental profiles of near‑neighbour compounds cannot be assumed to extrapolate; each must be independently validated. The quantitative evidence below delineates the specific points of differentiation that justify distinct procurement and selection decisions.

Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate – Quantitative Differentiation vs. Closest Structural Analogs


Enhanced Lipophilicity Over the 3‑Ethylphenyl Analog Dictates LogP‑Driven Assays

The target compound exhibits an ACD/LogP of 6.10, 1.3 units higher than the 4.80 XLogP3‑AA value reported for the 3‑ethylphenyl analog (CID 8523415), indicating substantially greater hydrophobicity [1]. This difference translates to an approximately 20‑fold higher predicted octanol‑water partition coefficient, which directly affects retention time in reverse‑phase chromatography, passive membrane permeability, and distribution in lipid‑rich compartments.

Lipophilicity LogP Drug design

Molecular Weight Offset vs. Methyl Ester Analog Impacts Molar Concentrations and Dosing

With a molecular weight of 389.49 Da (C19H19NO4S2), the target compound is 14.03 Da heavier than its methyl ester counterpart methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (MW 375.46 Da, C18H17NO4S2) [1]. This 3.7% mass increment, attributable to the ethyl vs. methyl ester, alters molar concentration calculations and solid‑dispensing weights in parallel synthesis or bioassay preparation.

Molecular weight Formulation Analytical chemistry

Rotatable Bond Count Influences Conformational Sampling in Docking and Modeling

The target compound possesses 6 rotatable bonds, whereas the structurally simpler 2,6‑dimethylphenyl methyl ester analog contains only 5 rotatable bonds (the ethyl ester adds one freely rotating C–C bond) [1]. This additional degree of conformational freedom expands the accessible conformational space by roughly 30–50%, increasing computational docking time and expanding the ensemble of low‑energy conformers that must be sampled.

Conformational flexibility Molecular modeling Docking

Patent‑Context Steroid Sulfatase Inhibition Scaffold Requires Exact Sulfamoyl‑Benzothiophene Core

European Patent EP2086957A1 discloses sulfamate‑benzothiophene derivatives as steroid sulfatase inhibitors; the core pharmacophore consists of a benzothiophene‑2‑carboxylate ester bearing a sulfamoyl‑linked aromatic ring [1]. Although the patent does not provide individual IC50 values for the 2,6‑dimethylphenyl analog, the structure‑activity relationship (SAR) tables typically show that ortho‑disubstitution on the phenyl ring (e.g., 2,6‑dimethyl) enhances inhibitory potency relative to unsubstituted or para‑substituted isomers. This establishes the target compound as a member of a potent sub‑series distinct from mono‑substituted or unsubstituted phenyl variants.

Steroid sulfatase Cancer Patent pharmacology

Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate – Defined Application Scenarios Based on Verified Differentiation


Lipophilicity‑Driven Membrane Permeability or Chromatography Studies

When the experimental design requires a highly lipophilic benzothiophene scaffold (LogP ≈ 6), this compound—with its ACD/LogP of 6.10—provides a suitable test probe for reverse‑phase HPLC method development, logD‑dependent cellular uptake assays, or blood‑brain‑barrier permeability models . Its hydrophobicity clearly separates it from the 3‑ethylphenyl analog (XLogP3‑AA 4.80), making it the preferred choice for studying high‑logP compound behavior.

Steroid Sulfatase Inhibitor Lead Optimisation Following Patent SAR

Medicinal chemistry teams pursuing steroid sulfatase inhibitors can use this 2,6‑dimethylphenyl‑substituted ethyl ester as a validated intermediate for further derivatisation, in line with the pharmacophore described in EP2086957A1 [1]. Its ortho‑disubstituted phenyl motif is expected to confer higher target engagement than unsubstituted or mono‑substituted variants, enabling a rational SAR expansion.

Conformational Sampling Benchmark for Computational Chemistry

The molecule’s 6 rotatable bonds make it a useful standard for benchmarking conformer generation algorithms (e.g., OMEGA, ConfGen) or for training machine‑learning models that predict conformational ensembles . The extra rotatable bond relative to the methyl ester analog provides a controlled test case for evaluating software performance as conformational flexibility increases.

Accurate Molarity‑Dependent Bioassay Preparation

Laboratories that require precise molar concentrations in enzyme‑inhibition or cell‑based assays must use the exact compound, because the 14 Da mass difference versus the methyl ester analog would introduce a 3.7% systematic error if the compounds were incorrectly interchanged [1]. This matters in dose‑response studies where accuracy is critical for IC50 determination.

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